molecular formula C54H54Se6 B11939529 Hexakis(benzylselenomethyl)benzene CAS No. 199855-50-0

Hexakis(benzylselenomethyl)benzene

Cat. No.: B11939529
CAS No.: 199855-50-0
M. Wt: 1176.8 g/mol
InChI Key: XTXFXMPTNAIPFU-UHFFFAOYSA-N
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Description

Hexakis(benzylselenomethyl)benzene (CAS: 199855-50-0) is a C6-symmetric aromatic compound featuring a central benzene core substituted with six benzylselenomethyl (-CH2SeCH2C6H5) groups. The selenium atoms in the substituents introduce unique electronic and steric properties, distinguishing it from sulfur or oxygen analogs.

Properties

CAS No.

199855-50-0

Molecular Formula

C54H54Se6

Molecular Weight

1176.8 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(benzylselanylmethyl)benzene

InChI

InChI=1S/C54H54Se6/c1-7-19-43(20-8-1)31-55-37-49-50(38-56-32-44-21-9-2-10-22-44)52(40-58-34-46-25-13-4-14-26-46)54(42-60-36-48-29-17-6-18-30-48)53(41-59-35-47-27-15-5-16-28-47)51(49)39-57-33-45-23-11-3-12-24-45/h1-30H,31-42H2

InChI Key

XTXFXMPTNAIPFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Se]CC2=C(C(=C(C(=C2C[Se]CC3=CC=CC=C3)C[Se]CC4=CC=CC=C4)C[Se]CC5=CC=CC=C5)C[Se]CC6=CC=CC=C6)C[Se]CC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexakis(benzylselenomethyl)benzene typically involves the reaction of benzyl chloride with sodium selenide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ions are replaced by selenide ions, forming the desired product .

Industrial Production Methods: This would require optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Hexakis(benzylselenomethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexakis(benzylselenomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.

    Biology: The compound’s selenium content makes it of interest for studying selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into its potential use in developing selenium-based drugs.

    Industry: It can be used in the production of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which hexakis(benzylselenomethyl)benzene exerts its effects is primarily through the interaction of its selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including antioxidant defense mechanisms and redox regulation .

Comparison with Similar Compounds

Hexakis(bromomethyl)benzene (CAS: 3095-73-6)

  • Structure : Benzene core with six bromomethyl (-CH2Br) groups.
  • Key Properties :
    • High reactivity due to bromine’s leaving group capability, enabling nucleophilic substitutions (e.g., with amines or thiols) .
    • Conformational flexibility: Eight distinct conformations arise from staggered/eclipsed arrangements of substituents, with steric hindrance influencing stability .
  • Applications : Precursor for synthesizing hexa-amine or hexa-azido derivatives used in dendrimers, polymers, and drug delivery systems .

Hexakis(phenylethynyl)benzene (CAS: 110846-75-8)

  • Structure : Benzene core with six phenylethynyl (-C≡C-C6H5) groups.
  • Key Properties :
    • Rigid, planar structure promoting π-π stacking and supramolecular assembly.
    • Fluorescence: Exhibits orange excimer emission (Stokes shift ~100 nm) due to excited-state interactions between ethynyl groups .
  • Applications : Used in optoelectronic materials, sensors, and helical supramolecular frameworks .

Hexakis(4-bromophenyl)benzene (HBB, CAS: 19057-50-2)

  • Structure : Benzene core with six 4-bromophenyl (-C6H4Br) groups.
  • Key Properties :
    • High symmetry and bromine substituents facilitate Suzuki-Miyaura cross-coupling reactions for constructing extended π-systems .
  • Applications : Building block for organic semiconductors and metal-organic frameworks (MOFs) .

Hexakis(3-hydroxy-3,3-diphenyl-2-propynyl)benzene

  • Structure : Hydroxy and diphenylpropynyl substituents enabling hydrogen bonding.
  • Key Properties: Forms stable inclusion compounds with solvents like 2-hexanone via host-guest interactions . Thermal stability: Desolvation kinetics follow first-order mechanisms, with activation energies ~80 kJ/mol .
  • Applications : Molecular encapsulation and controlled release systems .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties Applications
Hexakis(benzylselenomethyl)benzene C54H54Se6 ~1,260 Benzylselenomethyl High polarizability, potential catalysis Materials science (inferred)
Hexakis(bromomethyl)benzene C12H12Br6 641.64 Bromomethyl Reactive, conformational flexibility Polymer precursors
Hexakis(phenylethynyl)benzene C54H30 678.82 Phenylethynyl Fluorescence, supramolecular assembly Optoelectronics
Hexakis(4-bromophenyl)benzene C42H24Br6 1,050.96 4-Bromophenyl Cross-coupling versatility MOFs, semiconductors
Hexakis(3-hydroxypropynyl)benzene C54H42O6 810.89 Hydroxy-diphenylpropynyl Host-guest chemistry, thermal stability Encapsulation systems

Research Findings and Trends

  • Reactivity Trends : Bromine and selenium substituents enhance electrophilicity, but selenium’s lower electronegativity may reduce oxidative stability compared to sulfur analogs.
  • Structural Influence : Ethynyl and propynyl groups promote rigidity and optical activity, whereas flexible substituents (e.g., bromomethyl) enable dynamic conformational changes .
  • Functionalization Potential: HBB and hexakis(bromomethyl)benzene are widely used in cross-coupling and substitution reactions, whereas selenium derivatives remain underexplored .

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